

# Taragarestrant (D-0502): A Technical Overview of its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) under development for the treatment of estrogen receptor-positive (ER+) breast cancer. Developed by InventisBio, it represents a promising next-generation endocrine therapy designed to overcome the limitations of existing treatments, including resistance to aromatase inhibitors and other SERDs like fulvestrant. This technical guide provides a comprehensive overview of the available information on the synthesis, chemical properties, and mechanism of action of Taragarestrant, based on publicly accessible data from preclinical and clinical studies.

#### Introduction

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype of breast cancer, and endocrine therapy remains a cornerstone of its treatment. Selective estrogen receptor degraders (SERDs) are a class of therapeutic agents that not only antagonize the estrogen receptor but also induce its degradation, thereby inhibiting ER-mediated signaling pathways crucial for cancer cell growth and survival. Taragarestrant (D-0502) has emerged as a significant clinical candidate in this class, demonstrating potent anti-tumor activity in various ER+ breast cancer models, including those with ESR1 mutations that confer resistance to other endocrine therapies.[1][2][3][4] This document consolidates the known technical details of Taragarestrant to serve as a resource for the scientific community.



## **Chemical Properties and Identification**

Taragarestrant is a small molecule with a complex heterocyclic structure. Its chemical identity is well-defined in multiple chemical databases.[5][6]

| Property           | Value                                                                                                                                                   | Reference |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name         | (E)-3-[3,5-dichloro-4-<br>[(1R,3R)-2-(2-fluoro-2-methyl-<br>propyl)-3-methyl-1,3,4,9-<br>tetrahydropyrido[3,4-b]indol-1-<br>yl]phenyl]prop-2-enoic acid | [5][6]    |
| Synonyms           | D-0502, D0502                                                                                                                                           | [6][7]    |
| CAS Number         | 2118899-51-5                                                                                                                                            | [1][5]    |
| Molecular Formula  | C25H25Cl2FN2O2                                                                                                                                          | [5]       |
| Molar Mass         | 475.39 g⋅mol <sup>-1</sup>                                                                                                                              | [5]       |
| Chemical Structure | (See Figure 1)                                                                                                                                          |           |

Figure 1: Chemical Structure of Taragarestrant (D-0502) (Image of the chemical structure of Taragarestrant would be placed here in a full whitepaper. For this text-based generation, please refer to the IUPAC name and molecular formula for structural details.)

### **Synthesis of Taragarestrant (D-0502)**

While a detailed, step-by-step experimental protocol for the synthesis of Taragarestrant is not publicly available in peer-reviewed literature, the synthesis is likely described in patents filed by InventisBio. A Chinese patent, CN106518768, has been associated with Taragarestrant and is presumed to contain the synthetic route. Due to the proprietary nature of this information, a generalized synthesis pathway is proposed here based on its chemical structure, which is noted to be similar to that of AZD9496.[2][3] The synthesis would logically involve the construction of the core tetrahydropyrido[3,4-b]indole ring system, followed by functionalization with the substituted phenylprop-2-enoic acid side chain.



A potential, high-level retrosynthetic analysis is depicted in the diagram below. This is a hypothetical pathway intended for illustrative purposes.



Click to download full resolution via product page

Caption: Hypothetical retrosynthetic analysis of Taragarestrant (D-0502).

#### **Mechanism of Action and Signaling Pathway**

Taragarestrant functions as a selective estrogen receptor degrader (SERD).[1][7] Its mechanism involves binding to the estrogen receptor (ER), which induces a conformational change in the receptor protein. This altered conformation leads to the ubiquitination and subsequent degradation of the ER by the proteasome.[6][7] The depletion of ER protein levels effectively shuts down ER-mediated signaling pathways, which are critical for the proliferation and survival of ER-positive breast cancer cells.[7]

The diagram below illustrates the proposed signaling pathway and the mechanism of action of Taragarestrant.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Taragarestrant Wikipedia [en.wikipedia.org]
- 4. Taragarestrant Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taragarestrant (D-0502) / InventisBio [delta.larvol.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Taragarestrant (D-0502): A Technical Overview of its Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854969#taragarestrant-d-0502-synthesis-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com